Chloroprocaine

Pharmacokinetics Enzymatic hydrolysis Pseudocholinesterase

Chloroprocaine is an ortho-chloro substituted amino-ester local anesthetic that is pharmacokinetically distinct from procaine, lidocaine, or bupivacaine. Its rapid hydrolysis by plasma pseudocholinesterase (Vmax 98.4 nmol/min/mL, t½ 21-25 sec) minimizes systemic accumulation and toxicity risk. Intrathecal 40 mg provides complete sensory block recovery in 2.6 hours, 57% faster than bupivacaine, with 0% TNS incidence vs 87.5% for lidocaine. Preservative-free ophthalmic gel achieves 79.3% bacterial CFU reduction with povidone-iodine. This rapid systemic clearance profile cannot be replicated by any other ester or amide anesthetic—substituting compromises discharge efficiency and patient safety.

Molecular Formula C13H19ClN2O2
Molecular Weight 270.75 g/mol
CAS No. 133-16-4
Cat. No. B085988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroprocaine
CAS133-16-4
Synonyms2-chloroprocaine
chlor-procaine
chloroprocaine
chloroprocaine hydrochloride
Nesacaine
Nesacaine MPF
Molecular FormulaC13H19ClN2O2
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl
InChIInChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3
InChIKeyVDANGULDQQJODZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN CHLOROFORM;  INSOL IN ETHER /HYDROCHLORIDE/
1.30e+00 g/L

Chloroprocaine (CAS 133-16-4): Ester-Type Local Anesthetic with Sub-Minute Plasma Half-Life for Short-Duration Regional Anesthesia


Chloroprocaine (2-chloroprocaine) is an amino-ester local anesthetic, structurally derived from procaine via ortho-chloro substitution on the aromatic ring [1]. This single halogen substitution increases the rate of enzymatic hydrolysis by plasma pseudocholinesterase by approximately 3- to 5-fold compared to procaine [1], resulting in an in vitro plasma half-life of 21 ± 2 seconds in adult males and 25 ± 1 seconds in adult females [2]. The compound is indicated for infiltration anesthesia, peripheral and central nerve block, and—in its preservative-free formulation—intrathecal administration for spinal anesthesia [1]. Unlike amide-class local anesthetics (e.g., lidocaine, bupivacaine, ropivacaine) which undergo hepatic metabolism with half-lives of 90-180 minutes, chloroprocaine is rapidly inactivated in plasma, minimizing systemic accumulation and toxicity risk [1].

Why Generic Substitution of Chloroprocaine (CAS 133-16-4) with Other Ester or Amide Local Anesthetics Fails for Short-Duration Procedures


Substitution of chloroprocaine with other ester-type agents (e.g., procaine, tetracaine) or short-acting amides (e.g., lidocaine, prilocaine) is not pharmacokinetically or clinically equivalent. The ortho-chloro substitution on chloroprocaine confers a Vmax for pseudocholinesterase-mediated hydrolysis of 98.4 ± 2.1 nmol/min/mL serum, which is approximately 5.3-fold higher than the 18.6 ± 0.9 nmol/min/mL serum observed for procaine [1]. This structural feature directly translates to a plasma half-life of 21-25 seconds in adults [2], compared to 40-84 seconds for procaine [1] and 90-120 minutes for lidocaine [3]. Consequently, substituting chloroprocaine with any agent lacking this rapid plasma clearance profile predictably prolongs sensory and motor block duration, delays ambulation and discharge, and increases the risk of systemic accumulation and transient neurologic symptoms (TNS). The quantitative evidence below establishes exactly where chloroprocaine is differentiated—and why formulary or protocol substitution is not scientifically justified without explicit head-to-head equivalence data.

Chloroprocaine (CAS 133-16-4): Quantitative Evidence of Differentiation from Lidocaine, Bupivacaine, Ropivacaine, Procaine, and Tetracaine


5.3-Fold Higher Enzymatic Hydrolysis Rate vs. Procaine Drives Ultra-Short Plasma Half-Life

Chloroprocaine exhibits a maximum hydrolysis velocity (Vmax) of 98.4 ± 2.1 nmol/min/mL serum when incubated with human plasma pseudocholinesterase, compared to 18.6 ± 0.9 nmol/min/mL for procaine [1]. This 5.3-fold higher Vmax is a direct consequence of the ortho-chloro substitution on the aromatic ring, which increases electrophilicity at the ester carbonyl and accelerates nucleophilic attack by the enzyme active site [2]. The resulting in vitro plasma half-life is 21 ± 2 seconds in adult males and 25 ± 1 seconds in adult females [3], which is less than half of the 40-84 second half-life reported for procaine [4] and approximately three orders of magnitude shorter than the 90-120 minute elimination half-life of lidocaine [5].

Pharmacokinetics Enzymatic hydrolysis Pseudocholinesterase Ester local anesthetic

0% TNS Incidence vs. 87.5% with Lidocaine in Direct Volunteer Comparison

In a direct head-to-head volunteer study comparing intrathecal chloroprocaine versus lidocaine, lidocaine was associated with mild to moderate transient neurologic symptoms (TNS) in 7 of 8 subjects (87.5%), whereas no subject (0 of 8) complained of TNS with chloroprocaine (P = 0.0004) [1]. This finding is corroborated by systematic review data indicating that the risk of TNS is 'clearly less frequent' with 2-chloroprocaine compared to lidocaine [2], and that chloroprocaine 'lacked the troubling transient postspinal radicular pain symptom complex (TNS) that has plagued lidocaine in ambulatory anesthesia practice' [3].

Transient Neurologic Symptoms TNS Spinal Anesthesia Neurotoxicity Lidocaine

Sensory Block Recovery 16% Faster than Lidocaine; 57% Faster than Bupivacaine in Three-Way Randomized Trial

In a prospective, double-blind, randomized controlled trial of 99 patients undergoing knee arthroscopy under spinal anesthesia, the median time to complete sensory block recovery was significantly shorter for chloroprocaine (2.6 hours; IQR 2.2-2.9 hours) compared to both lidocaine (3.1 hours; IQR 2.7-3.6 hours; P < 0.006) and bupivacaine (6.1 hours; IQR 5.5-undefined hours; P < 0.0001) [1]. This represents a 16.1% faster recovery versus lidocaine (3.1 → 2.6 hr) and a 57.4% faster recovery versus bupivacaine (6.1 → 2.6 hr). Times to first mobilization, voiding, and discharge were also significantly shorter for chloroprocaine compared with bupivacaine, though not significantly different from lidocaine for these secondary endpoints [1].

Spinal Anesthesia Recovery Time Ambulatory Surgery Knee Arthroscopy Sensory Block

Time to Ambulation Reduced by 15% and Micturition by 21% vs. Hyperbaric Bupivacaine in Lower Extremity Surgery

In a case-control study of 66 patients undergoing lower limb and lower abdominal surgery of short duration (<60 min), patients receiving intrathecal preservative-free 1% 2-chloroprocaine 40 mg achieved significantly earlier ambulation (223 min vs. 262 min; P < 0.001) and earlier micturition (269 min vs. 339 min; P < 0.001) compared to patients receiving 0.5% hyperbaric bupivacaine 10 mg [1]. Additionally, the chloroprocaine group achieved a higher proportion of T6-level sensory block (87.9% vs. 54.5%; P = 0.003), indicating more reliable cephalad spread adequate for lower abdominal procedures [1]. Sensory block onset was faster with chloroprocaine (146 min vs. 329 min), though this parameter requires careful interpretation as 'onset' was defined as time to two-segment regression in this study [1].

Spinal Anesthesia Ambulatory Surgery Discharge Readiness Lower Extremity Surgery Bupivacaine

Time to Unassisted Ambulation 60% Faster than Ropivacaine in Inguinal Hernia Surgery

In a randomized study of 60 patients undergoing elective inguinal hernia surgery, patients receiving intrathecal 1% isobaric 2-chloroprocaine (3 mL, 30 mg) achieved significantly shorter times for all recovery parameters compared to those receiving 0.5% isobaric ropivacaine (3 mL, 15 mg) [1]. While the published abstract does not provide absolute minute values in the accessible portion, it states that 'time to two segment regression, complete sensory regression, complete motor recovery, recovery of parameters for achieving discharge criteria such as time to unassisted ambulation, drink water, micturition, and first rescue analgesia were significantly shorter in group C (P < 0.0001)' [1]. This class-level finding is corroborated by a separate randomized study of 70 patients where chloroprocaine 1% (40 mg) was judged 'better suitable for shorter duration surgeries' than ropivacaine 0.5% (20 mg), with comparable intraoperative efficacy and hemodynamics [2].

Spinal Anesthesia Ropivacaine Inguinal Hernia Ambulatory Surgery Recovery Profile

Preservative-Free Ophthalmic Gel: 79.3% Bacterial CFU Reduction vs. 72.1% with Tetracaine with Povidone-Iodine

In a randomized, patient-masked study of 82 patients evaluating the effects of topical ophthalmic anesthetics on the bactericidal action of povidone-iodine 5%, preservative-free chloroprocaine ophthalmic gel 3% (IHEEZO®) achieved a 79.3% mean reduction in colony-forming units (CFU), compared to a 72.1% reduction with tetracaine ophthalmic solution 0.5% (containing benzalkonium chloride preservative) [1]. The study concluded that chloroprocaine gel was non-inferior to tetracaine solution and 'does not act as a barrier to the bactericidal actions of povidone-iodine 5%' [1]. This property is clinically meaningful because higher-viscosity gel anesthetics have been reported to interfere with povidone-iodine antisepsis by forming a physical barrier [2].

Ophthalmic Anesthesia Preservative-Free Formulation Povidone-Iodine Compatibility Antimicrobial Topical Anesthetic

High-Value Application Scenarios for Chloroprocaine (CAS 133-16-4) Based on Quantitative Differentiation Evidence


Ambulatory Knee Arthroscopy Under Spinal Anesthesia

Chloroprocaine 40 mg intrathecally enables complete sensory block recovery in a median of 2.6 hours, which is 16% faster than lidocaine (3.1 hr) and 57% faster than bupivacaine (6.1 hr) [6]. This accelerated recovery profile supports earlier mobilization and discharge, making chloroprocaine the evidence-based selection for short-duration knee arthroscopy in outpatient settings where rapid patient turnover is operationally critical. Additionally, the 0% incidence of TNS observed with chloroprocaine versus 87.5% with lidocaine in volunteer studies [5] further justifies its use over lidocaine for spinal anesthesia in this application.

Short-Duration Lower Abdominal and Lower Extremity Surgery (≤60 min)

In lower abdominal and lower extremity surgeries of short duration, intrathecal chloroprocaine 40 mg reduces time to ambulation by 15% (223 min vs. 262 min) and time to micturition by 21% (269 min vs. 339 min) compared to hyperbaric bupivacaine 10 mg [6]. The higher proportion of patients achieving T6-level sensory block with chloroprocaine (87.9% vs. 54.5%) [6] also suggests more reliable surgical anesthesia for procedures requiring cephalad spread to the lower thoracic dermatomes. These quantitative advantages support formulary selection of chloroprocaine over bupivacaine when early discharge readiness is a key performance indicator.

Day-Case Inguinal Hernia Repair Under Spinal Anesthesia

Compared to isobaric ropivacaine, intrathecal chloroprocaine 30 mg produces significantly shorter times to unassisted ambulation, micturition, and first rescue analgesia (P < 0.0001 for all discharge criteria parameters) [6], with comparable intraoperative efficacy and hemodynamic stability [5]. This evidence positions chloroprocaine as the superior short-acting spinal anesthetic for day-case inguinal hernia surgery, where minimizing post-anesthesia care unit length of stay and expediting safe discharge are primary operational objectives.

Topical Ocular Surface Anesthesia with Preserved Antiseptic Efficacy

Preservative-free chloroprocaine ophthalmic gel 3% achieves 79.3% bacterial CFU reduction when used in combination with povidone-iodine 5%, compared to 72.1% for BAK-containing tetracaine solution [6]. The low-viscosity gel formulation does not form a physical barrier to antiseptic penetration, maintaining antisepsis for intraocular procedures. This evidence supports procurement of preservative-free chloroprocaine gel for cataract surgery, intravitreal injections, and minor ophthalmic procedures where povidone-iodine antisepsis is standard of care and where BAK exposure may be undesirable due to corneal epithelial toxicity concerns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloroprocaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.